4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride
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Overview
Description
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C9H16N2O·HCl and a molecular weight of 204.7 g/mol . It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of piperidine with pyrrolidin-2-one under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidin-2-one, followed by the addition of piperidine . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride: Similar structure but with a hydroxyl group.
1-piperidin-4-yl-pyrrolidin-2-one: Lacks the hydrochloride moiety.
Uniqueness
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of the piperidine and pyrrolidinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
1955514-60-9 |
---|---|
Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
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